4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Catalog No.
S15712606
CAS No.
M.F
C18H21NO6
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbon...

Product Name

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H21NO6/c1-5-11-8-15(20)24-14-9-12(6-7-13(11)14)23-16(21)10-19-17(22)25-18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,22)

InChI Key

QVDKANKUPQBFAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OC(C)(C)C

4-Ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and structural versatility, making them significant in medicinal chemistry. This particular compound features a chromenone core modified with an ethyl group at the 4-position and a glycine derivative protected by a tert-butoxycarbonyl group. The molecular formula of this compound is C17H21NO5C_{17}H_{21}NO_5, and it has a molecular weight of approximately 317.35 g/mol .

Typical of both the coumarin moiety and the glycine derivative. Key reactions include:

  • Esterification: The carboxylic acid group of the glycine can react with alcohols to form esters.
  • Nucleophilic Substitution: The N-(tert-butoxycarbonyl) group can be substituted under appropriate conditions, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, which could lead to the formation of related compounds.

These reactions highlight its potential as a versatile building block in organic synthesis.

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves several steps:

  • Formation of Coumarin Core: The initial step often involves the condensation of appropriate aromatic aldehydes with malonic acid derivatives to form the coumarin structure.
  • Introduction of Ethyl Group: Alkylation reactions can be employed to introduce the ethyl group at the 4-position.
  • Glycination: The final step involves coupling the glycine derivative with the coumarin core, typically using coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
  • Protection of Amine: The amine group of glycine is protected using tert-butoxycarbonyl chloride during synthesis to prevent unwanted side reactions.

These methods allow for efficient synthesis while maintaining high yields and purity.

4-Ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has potential applications in:

  • Medicinal Chemistry: Due to its structural features and biological activity, it can serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Chemical Biology: It may be used as a probe or tool in studying biological processes involving reactive oxygen species or microbial interactions.
  • Material Science: Its properties could be explored in developing functional materials or coatings with antimicrobial properties.

Interaction studies are crucial for understanding how 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate interacts with biological systems. Preliminary studies could focus on:

  • Protein Binding: Investigating how this compound binds to various proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes could elucidate its role in metabolic pathways.
  • Cellular Uptake: Understanding how efficiently the compound enters cells will inform its bioavailability and efficacy as a therapeutic agent.

Several compounds share structural similarities with 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate, including:

Compound NameStructureNotable Features
4-MethylcoumarinStructureKnown for its fluorescence and use in biochemical assays.
7-HydroxycoumarinStructureExhibits anticoagulant properties and is used in pharmaceuticals.
CoumarinStructureFound in many plants; known for fragrance and potential health benefits.

Uniqueness

The uniqueness of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate lies in its specific combination of an ethyl substituent at the 4-position and the protective tert-butoxycarbonyl group on glycine. This combination may enhance its solubility and stability compared to other coumarins, potentially improving its efficacy as a therapeutic agent while allowing for further chemical modifications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

347.13688739 g/mol

Monoisotopic Mass

347.13688739 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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